molecular formula C14H14N2O5 B047780 (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester CAS No. 112345-98-9

(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester

Cat. No. B047780
M. Wt: 290.27 g/mol
InChI Key: PLSFYPSJISYVHT-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester, also known as NPH-1, is a chemical compound that has gained significant attention in scientific research due to its potential as an enzyme inhibitor. This compound is a derivative of bicyclic β-lactam and has been found to be effective against a variety of enzymes, making it a promising candidate for drug discovery.

Mechanism Of Action

(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester works by irreversibly binding to the active site of enzymes, inhibiting their activity. The β-lactam ring of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester mimics the structure of the substrate of the enzyme, allowing it to bind to the enzyme's active site. Once bound, the β-lactam ring undergoes hydrolysis, forming a covalent bond with the enzyme and permanently inactivating it.

Biochemical And Physiological Effects

(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has been shown to have a significant impact on the biochemical and physiological processes of cells. The inhibition of β-lactamase by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of bacterial infections, as it prevents the breakdown of β-lactam antibiotics. The inhibition of acetylcholinesterase by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of Alzheimer's disease, as it prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. The inhibition of dipeptidyl peptidase-IV by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of type-2 diabetes, as it increases the levels of incretin hormones, which stimulate insulin secretion. The inhibition of cancer cells by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of cancer.

Advantages And Limitations For Lab Experiments

(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has several advantages for lab experiments, including its high yield synthesis method, its effectiveness against a variety of enzymes, and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its irreversibility, which makes it difficult to study the effects of enzyme inhibition over time, and its potential toxicity, which requires careful handling.

Future Directions

There are several future directions for research on (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester. One area of research is the optimization of its effectiveness against specific enzymes, which could lead to the development of more targeted therapies. Another area of research is the development of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester analogs with improved properties, such as increased stability and reduced toxicity. Finally, the potential use of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester in combination therapies with other drugs is an area of research that could lead to new treatment options for a variety of diseases.

Synthesis Methods

The synthesis of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester involves the reaction of 4-nitrophenylmethyl chloride with (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in the presence of a base. The reaction yields (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester as a white crystalline solid with a high yield. The synthesis method has been optimized for large-scale production, making (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester readily available for scientific research.

Scientific Research Applications

(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has been extensively studied for its potential as an enzyme inhibitor. It has been found to be effective against a variety of enzymes, including β-lactamase, acetylcholinesterase, and dipeptidyl peptidase-IV. The inhibition of these enzymes has potential therapeutic applications in the treatment of bacterial infections, Alzheimer's disease, and type-2 diabetes, respectively. (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has also been shown to be effective against cancer cells, making it a promising candidate for cancer treatment.

properties

CAS RN

112345-98-9

Product Name

(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

(4-nitrophenyl)methyl (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C14H14N2O5/c17-13-7-11-5-6-12(15(11)13)14(18)21-8-9-1-3-10(4-2-9)16(19)20/h1-4,11-12H,5-8H2/t11-,12+/m1/s1

InChI Key

PLSFYPSJISYVHT-NEPJUHHUSA-N

Isomeric SMILES

C1C[C@H](N2[C@H]1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

SMILES

C1CC(N2C1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CC(N2C1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

synonyms

(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester

Origin of Product

United States

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